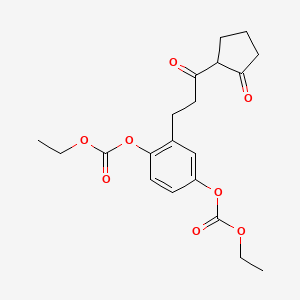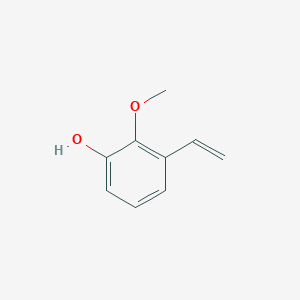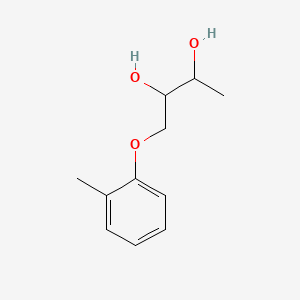
1-(2-Methylphenoxy)butane-2,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylphenoxy)butane-2,3-diol is an organic compound that features a butane backbone with hydroxyl groups at the 2nd and 3rd positions and a 2-methylphenoxy group attached to the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylphenoxy)butane-2,3-diol can be achieved through several methods. One common approach involves the reaction of 2-methylphenol with butane-2,3-diol in the presence of a strong acid catalyst. This reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can facilitate the reaction, and the product can be purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylphenoxy)butane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used.
Major Products
Oxidation: Formation of 1-(2-Methylphenoxy)butane-2,3-dione.
Reduction: Formation of this compound.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1-(2-Methylphenoxy)butane-2,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(2-Methylphenoxy)butane-2,3-diol exerts its effects involves interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenoxy group can interact with aromatic residues in proteins, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylphenoxy)butane-2,3-diol: Similar structure but with a different position of the methyl group on the phenoxy ring.
1-(2-Ethylphenoxy)butane-2,3-diol: Similar structure but with an ethyl group instead of a methyl group.
1-(2-Methylphenoxy)propane-2,3-diol: Similar structure but with a propane backbone instead of butane.
Uniqueness
1-(2-Methylphenoxy)butane-2,3-diol is unique due to the specific positioning of the methyl group on the phenoxy ring and the butane backbone, which can influence its reactivity and interactions with other molecules.
Properties
CAS No. |
63991-95-7 |
|---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
1-(2-methylphenoxy)butane-2,3-diol |
InChI |
InChI=1S/C11H16O3/c1-8-5-3-4-6-11(8)14-7-10(13)9(2)12/h3-6,9-10,12-13H,7H2,1-2H3 |
InChI Key |
IPOLRLFQPJCFET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(C(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


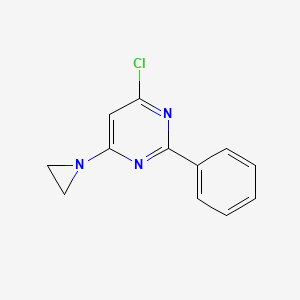

![Ethyl 9,10-bis[(trimethylsilyl)oxy]octadecanoate](/img/structure/B13954228.png)
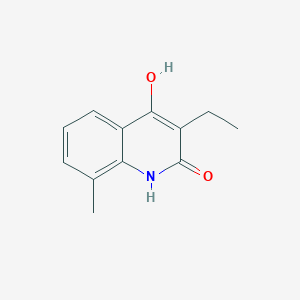
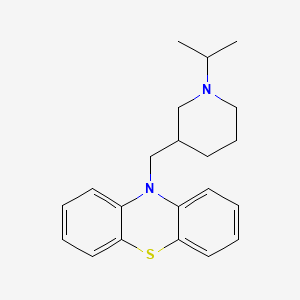
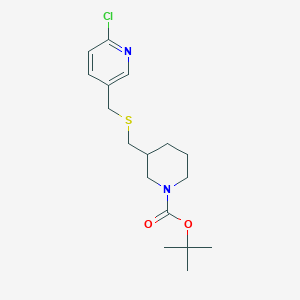
![8,8-Dimethyl-4-methylene-1-oxaspiro[2.5]oct-5-ene](/img/structure/B13954255.png)
![6-Methyl-2-(methylthio)benzo[d]thiazole](/img/structure/B13954257.png)
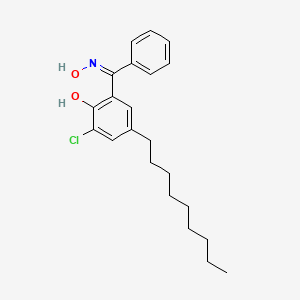
![N-(9-((1R,3R,4R,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-3-YL)-6-oxo-6,9-dihydro-1H-purin-2-YL)isobutyramide](/img/structure/B13954276.png)
![2-Imidazolidinone, 1-methoxy-3-[4-(1-methylethyl)phenyl]-](/img/structure/B13954277.png)
